molecular formula C12H17NO2 B083381 Pentyl 4-aminobenzoate CAS No. 13110-37-7

Pentyl 4-aminobenzoate

Cat. No. B083381
CAS RN: 13110-37-7
M. Wt: 207.27 g/mol
InChI Key: VKYWCHMXHQTCJQ-UHFFFAOYSA-N
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Description

Pentyl 4-aminobenzoate, also known as benzocaine, is a compound analyzed for its structural, nonlinear optical, electronic, and biological properties. Its synthesis, molecular structure, and properties have been explored through various scientific studies, focusing on its potential uses in fields such as photo sensitization and analytical chemistry.

Synthesis Analysis

The synthesis of Pentyl 4-aminobenzoate and its derivatives involves several chemical processes, including the use of transition metal complexes, to achieve the desired molecular structure. Studies have shown the synthesis of related compounds under hydrothermal conditions, demonstrating the complexity and precision required in the chemical synthesis process (Bing, Gao, & Hu, 2014).

Molecular Structure Analysis

The molecular structure of Pentyl 4-aminobenzoate has been analyzed using density functional theory (DFT), highlighting its stable conformers and the influence of its molecular structure on its reactivity and stability. These analyses provide insight into the functional nature of the compound and its potential utility in various applications (Al‐Otaibi, Almuqrin, Mary, Mary, & Thomas, 2020).

Chemical Reactions and Properties

Chemical reactions involving Pentyl 4-aminobenzoate include its interaction with transition metals and the formation of complexes. These reactions are significant for understanding the compound's reactivity and the development of new materials with potential sunscreen applications, as demonstrated in studies where 4-aminobenzoic acid was interleaved with zinc layered hydroxide (Abdul Aziz, Sarijo, Mohd. Rajidi, Yahaya, & Musa, 2018).

Physical Properties Analysis

The physical properties of Pentyl 4-aminobenzoate, including its stability and interaction with light, have been explored through spectral analysis. This includes studies on its vibrational spectra and the influence of different isotopic labels, providing detailed information on its physical characteristics and behavior under various conditions (Khuu, Yang, & Johnson, 2020).

Scientific Research Applications

  • Structural and Electronic Properties : Pentyl 4-aminobenzoate, along with other aminobenzoate derivatives, has been studied for its structural, nonlinear optical, electronic, and biological properties. These compounds' functional nature was analyzed using vibrational spectra and compared with simulated spectra using density functional theory (DFT). These studies help in understanding the reactivity and stability of the molecule and predict their use as effective photosensitizers in Dye-Sensitized Solar Cells (DSSC) (Al-Otaibi et al., 2020).

  • Analytical Chemistry Application : Pentyl 4-aminobenzoate has been used as a substrate in colorimetric assays for penicillin amidase activity in both purified and immobilized preparations. This illustrates its role in facilitating enzyme activity analysis, which is crucial in pharmaceutical and biochemical research (Szewczuk et al., 1980).

  • Drug Delivery and Sensing Applications : Research on creating an electrochemical immunosensor for aflatoxin B1 detection utilized 4-aminobenzoic acid derivatives for reducing graphene oxide. This application demonstrates the potential of pentyl 4-aminobenzoate in the fabrication of biosensors, particularly for detecting contaminants in food products (Shi et al., 2020).

  • Antibacterial Activity : The synthesis of nonionic surfactants with azole rings bearing N-glycosides, including compounds derived from pentyl 4-aminobenzoate, showed promising antibacterial activity. This research contributes to the development of new antimicrobial agents (Brahimi et al., 2017).

  • Skin Absorption Studies : Pentyl 4-aminobenzoate has been studied for its skin absorption characteristics, particularly in the context of sunscreen compounds. Understanding how these compounds penetrate the skin is essential for developing safe and effective topical applications (Hagedorn-Leweke & Lippold, 1995).

  • Electrochemical Sensing : The modification of electrodes with 4-aminobenzoic acid for sensing applications, such as paracetamol detection, indicates the compound's utility in developing sensitive and stable electrochemical sensors (Yang et al., 2012).

Safety And Hazards

Pentyl 4-aminobenzoate is light sensitive . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Pentyl 4-aminobenzoate are not mentioned in the search results, it’s worth noting that research into similar aminobenzoate derivatives shows potential in various fields, including as effective photosensitizers in Dye-Sensitized Solar Cells (DSSC) .

properties

IUPAC Name

pentyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8H,2-4,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYWCHMXHQTCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40876908
Record name BENZOIC ACID, 4-AMINO-,PENTY ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentyl 4-aminobenzoate

CAS RN

13110-37-7
Record name Pentyl 4-aminobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13110-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-amino-, pentyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013110377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13110-37-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69110
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BENZOIC ACID, 4-AMINO-,PENTY ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
E Hasan, SN Ali, Z Bano, S Begum, S Ali… - Natural Product …, 2023 - Taylor & Francis
A series of twenty alkyl derivatives (2–21) of 4-amino benzoic acid (1, PABA) have been prepared using potassium carbonate and opportune alkylating agents under simple and mild …
Number of citations: 1 www.tandfonline.com
JS Al-Otaibi, AH Almuqrin, Y Sheena Mary… - Polycyclic Aromatic …, 2022 - Taylor & Francis
… Higher homologue of benzocaine n-butyl 4-aminobenzoate and n-pentyl 4-aminobenzoate … B1), butamben (B2) and n-pentyl 4-aminobenzoate (B3). Quantum chemical studies for these …
Number of citations: 15 www.tandfonline.com
X Liu, K Zhang, MH Abraham - European Journal of Pharmaceutical …, 2018 - Elsevier
The aim of the present work is to evaluate the similarity between PDMS membranes and human skin in vitro in permeation study by linear free energy relationship (LFER) analyses. The …
Number of citations: 9 www.sciencedirect.com
P Jain, K Sepassi, SH Yalkowsky - International journal of pharmaceutics, 2008 - Elsevier
The GSE (General Solubility Equation) and AQUAFAC (Aqueous Functional Group Activity Coefficients) are two empirical models for aqueous solubility prediction. This study compares …
Number of citations: 23 www.sciencedirect.com
G Yang - 2005 - search.proquest.com
Aqueous solubility is one of the most important physical properties to consider in drug discovery and development. Drug candidates with poor solubility often have poor bioavailability, …
Number of citations: 2 search.proquest.com

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